molecular formula C22H32N4O4S B2820958 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 1021090-72-1

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No. B2820958
CAS RN: 1021090-72-1
M. Wt: 448.58
InChI Key: UYERLCIXNSXATH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a sulfonyl group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrimidine ring could be formed through a reaction of an amidine with a β-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which can exist in different conformations. The pyrimidine ring is a six-membered ring with two nitrogen atoms and is planar. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The pyrimidine ring could undergo reactions at the carbon atoms between the nitrogen atoms, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water. The presence of the piperazine and pyrimidine rings could affect the compound’s boiling point and melting point .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve testing the compound in different chemical reactions, studying its interactions with biological targets, or investigating its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

4-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-7-30-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)31(27,28)19-14-17(22(3,4)5)8-9-18(19)29-6/h8-9,14-15H,7,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYERLCIXNSXATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

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